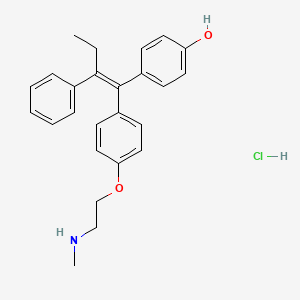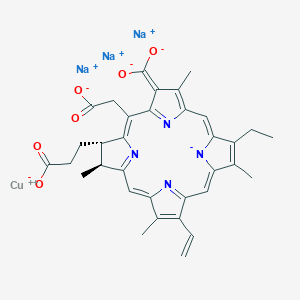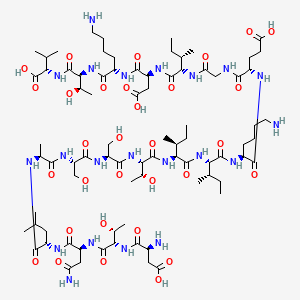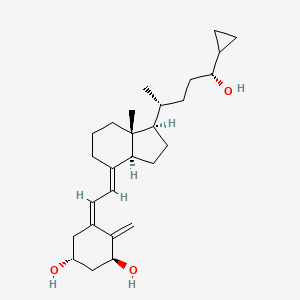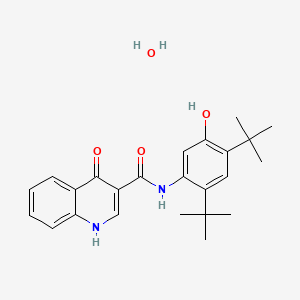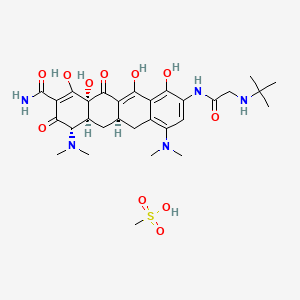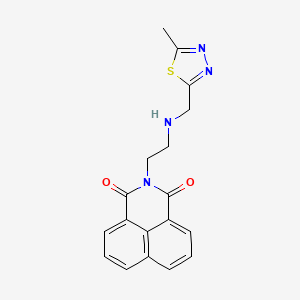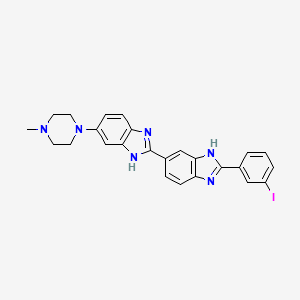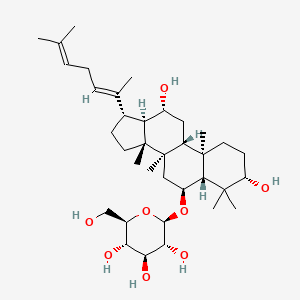
Ginsenoside Rh4
Vue d'ensemble
Description
Synthesis Analysis
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . Ginsenoside Rh4 and other ginsenosides were chemically synthesized for the first time .Molecular Structure Analysis
Ginsenoside Rh4 has a complex molecular structure. Its IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
Ginsenoside Rh4 has been shown to inhibit the growth of esophageal cancer by suppressing aerobic glycolysis and the expression of PD-L1 via targeting AKT .Physical And Chemical Properties Analysis
Ginsenoside Rh4 is a triterpenoid saponin with a molecular formula of C36H60O8 and a molecular weight of 620.9 g/mol .Applications De Recherche Scientifique
Anti-Cancer Activity
Ginsenoside Rh4 has been found to suppress the metastasis of gastric cancer . It does this by inhibiting cellular proliferation and colony formation, and restraining gastric cancer cell migration and invasion . The mechanism involves the suppression of the SIX1-Dependent TGF-β/Smad2/3 Signaling Pathway .
Improvement of Hepatic Lipid Metabolism
Rh4 has shown promising effects in improving hepatic lipid metabolism and inflammation in a model of Non-alcoholic fatty liver disease (NAFLD) . It targets the gut-liver axis and modulates the FXR Signaling Pathway .
Cognitive Enhancement
Research has indicated that Rh4 can improve the learning ability of Alzheimer’s disease (AD) mice, reduce hippocampal neuronal apoptosis and Aβ deposition, and regulate AD-related pathways such as the tricarboxylic acid cycle and the sphingolipid metabolism .
Anti-Depressant Effects
Studies have explored the potential anti-depressant effects of Ginsenoside Rh4. It has been found to significantly inhibit depression-like behavior in the depression mouse model and alleviate neuronal damage and hypothalamic-pituitary-adrenal axis disorder .
Suppression of Colorectal Tumorigenesis
Rh4 has been demonstrated to significantly suppress colorectal tumorigenesis and facilitate the restoration of intestinal barrier function in a gut microbiota-dependent manner . It regulates gut microbiota dysbiosis by modulating the abundance of beneficial bacteria, specifically Akkermansia muciniphila .
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTXYFOXQFKYRP-TXRYYSRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317113 | |
| Record name | Ginsenoside Rh4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rh4 | |
CAS RN |
174721-08-5 | |
| Record name | Ginsenoside Rh4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174721-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rh4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What cellular processes does ginsenoside Rh4 influence in cancer cells?
A1: Ginsenoside Rh4 has demonstrated anti-proliferative effects in various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis (programmed cell death), promote cell cycle arrest, and enhance sensitivity to ferroptosis (an iron-dependent form of cell death) [, , , , ]. It has also been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT) [, ].
Q2: How does ginsenoside Rh4 exert its anti-tumor effects?
A2: Studies suggest that ginsenoside Rh4 can modulate various signaling pathways involved in tumor development and progression. These include:
- JAK2/STAT3 signaling: By inhibiting this pathway, ginsenoside Rh4 can suppress EMT and metastasis in lung adenocarcinoma [].
- Wnt/β-catenin signaling: Ginsenoside Rh4 can target this pathway to suppress metastasis and the expression of c-Myc, a transcription factor involved in cancer, in esophageal squamous cell carcinoma [].
- SIX1-dependent TGF-β/Smad2/3 signaling: By targeting this pathway, ginsenoside Rh4 can suppress metastasis in gastric cancer [].
- NRF2 pathway: Inhibition of the NRF2 pathway by ginsenoside Rh4 can sensitize renal cell carcinoma cells to ferroptosis [].
Q3: Beyond cancer, what other therapeutic applications are being explored for ginsenoside Rh4?
A3: Research suggests that ginsenoside Rh4 may hold promise in addressing other conditions, including:
- Idiopathic pulmonary fibrosis (IPF): Ginsenoside Rh4 has shown potential in alleviating IPF by enhancing the CXCL9–CXCR3 axis and inhibiting the coagulation cascade signaling pathway [].
- Ethanol-induced gastric mucosal injury: Ginsenoside Rh4 exhibits gastroprotective effects by inhibiting the MAPK/NF-κB signaling pathway, mitigating inflammation, and reducing oxidative stress [].
- Antibiotic-induced intestinal inflammation: Ginsenoside Rh4 may alleviate intestinal inflammation by regulating the TLR4-MyD88-MAPK pathway and modulating the gut microbiota composition [].
- Non-alcoholic fatty liver disease (NAFLD): Research indicates that ginsenoside Rh4 may improve hepatic lipid metabolism and inflammation in NAFLD models by targeting the gut-liver axis and modulating the FXR signaling pathway [].
- Amyloid β plaque and tau hyperphosphorylation: Ginsenoside Rh4 has been shown to alleviate these hallmarks of Alzheimer’s disease by regulating neuroinflammation and the glycogen synthase kinase 3β signaling pathway [].
- Anemia: Ginsenoside Rh4 displays potential in treating anemia, potentially by promoting extramedullary hematopoiesis [].
Q4: What is the chemical structure of ginsenoside Rh4?
A4: Ginsenoside Rh4 is a dammarane-type glycoside. Its chemical structure consists of a dammarane skeleton with a glucose molecule attached at the C-6 position. The double bond at C-20(22) has been characterized as (E) based on NOESY experiments [].
Q5: What is the molecular formula and weight of ginsenoside Rh4?
A5: The molecular formula of ginsenoside Rh4 is C36H60O9, and its molecular weight is 620.84 g/mol.
Q6: What analytical techniques are commonly employed to study ginsenoside Rh4?
A6: Various analytical methods are used to characterize, quantify, and monitor ginsenoside Rh4, including:
- High-performance liquid chromatography (HPLC): This technique is frequently used to separate and quantify ginsenoside Rh4 in complex mixtures [, ].
- Liquid chromatography-mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying ginsenoside Rh4 in biological samples [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about ginsenoside Rh4, including the configuration of its double bonds [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




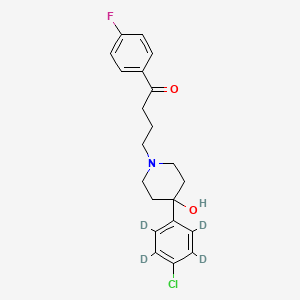
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/no-structure.png)

